![molecular formula C21H28N4O2 B5675906 N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-1H-benzimidazole-5-carboxamide](/img/structure/B5675906.png)
N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-1H-benzimidazole-5-carboxamide
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Overview
Description
The compound belongs to a class of compounds that include elements like benzimidazole, which is frequently studied for its potential biological activities and chemical properties. The chemical structure suggests a complex synthesis pathway and diverse reactivity, allowing for a broad range of chemical transformations and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of complex molecules such as this typically involves multi-step organic reactions, starting from simpler precursors. For instance, compounds with benzimidazole moieties can be synthesized through a molecular hybridization approach, combining different structural features from simpler molecules to create a new compound with desired properties (Rasal, Sonawane, & Jagtap, 2020). The synthesis may involve condensation reactions, cyclization steps, and functional group transformations to incorporate the cyclopropyl, pyrrolidinyl, and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity, physical properties, and potential biological activities. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are commonly used to elucidate structural details. For example, crystallographic studies can reveal the three-dimensional arrangement of atoms within the molecule and the presence of intramolecular hydrogen bonding or other non-covalent interactions that influence the compound's stability and reactivity (Anuradha et al., 2014).
properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-12-22-16-8-7-14(9-17(16)23-12)19(26)24-18-11-25(20(27)21(2,3)4)10-15(18)13-5-6-13/h7-9,13,15,18H,5-6,10-11H2,1-4H3,(H,22,23)(H,24,26)/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQFSKNUJTMOI-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CN(CC3C4CC4)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N[C@H]3CN(C[C@@H]3C4CC4)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide |
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